molecular formula C20H23NO4S2 B4196218 1-[2,2-Bis(benzenesulfonyl)ethenyl]-4-methylpiperidine

1-[2,2-Bis(benzenesulfonyl)ethenyl]-4-methylpiperidine

Cat. No.: B4196218
M. Wt: 405.5 g/mol
InChI Key: ODLUOSAOYRSYNZ-UHFFFAOYSA-N
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Description

1-[2,2-Bis(benzenesulfonyl)ethenyl]-4-methylpiperidine is a complex organic compound characterized by the presence of a piperidine ring substituted with a vinyl group bearing two phenylsulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2,2-Bis(benzenesulfonyl)ethenyl]-4-methylpiperidine typically involves the reaction of 4-methylpiperidine with a vinyl sulfone derivative. One common method is the Suzuki–Miyaura coupling reaction, which employs palladium catalysts to facilitate the formation of carbon-carbon bonds . The reaction conditions often include the use of boron reagents and mild reaction temperatures to ensure high yields and selectivity .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing advanced catalytic systems and optimized reaction conditions to achieve efficient synthesis. The scalability of this method makes it suitable for industrial applications, ensuring consistent quality and high production rates.

Chemical Reactions Analysis

Types of Reactions

1-[2,2-Bis(benzenesulfonyl)ethenyl]-4-methylpiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfone groups to sulfides.

    Substitution: The vinyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under mild conditions.

Major Products

The major products formed from these reactions include various sulfone and sulfide derivatives, as well as substituted piperidine compounds. These products can be further utilized in different chemical and industrial applications.

Scientific Research Applications

1-[2,2-Bis(benzenesulfonyl)ethenyl]-4-methylpiperidine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, facilitating the formation of complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: The compound is used in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[2,2-Bis(benzenesulfonyl)ethenyl]-4-methylpiperidine involves its interaction with specific molecular targets and pathways. The phenylsulfonyl groups play a crucial role in its reactivity, enabling the compound to participate in various chemical transformations. The piperidine ring provides structural stability and enhances its binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2,2-Bis(benzenesulfonyl)ethenyl]-4-methylpiperidine is unique due to the combination of the piperidine ring and the bis(phenylsulfonyl)vinyl group. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1-[2,2-bis(benzenesulfonyl)ethenyl]-4-methylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4S2/c1-17-12-14-21(15-13-17)16-20(26(22,23)18-8-4-2-5-9-18)27(24,25)19-10-6-3-7-11-19/h2-11,16-17H,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODLUOSAOYRSYNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C=C(S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[2,2-Bis(benzenesulfonyl)ethenyl]-4-methylpiperidine
Reactant of Route 2
1-[2,2-Bis(benzenesulfonyl)ethenyl]-4-methylpiperidine
Reactant of Route 3
1-[2,2-Bis(benzenesulfonyl)ethenyl]-4-methylpiperidine
Reactant of Route 4
1-[2,2-Bis(benzenesulfonyl)ethenyl]-4-methylpiperidine
Reactant of Route 5
1-[2,2-Bis(benzenesulfonyl)ethenyl]-4-methylpiperidine
Reactant of Route 6
1-[2,2-Bis(benzenesulfonyl)ethenyl]-4-methylpiperidine

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